1-(3-Chlorobenzoyl)-4-methylpiperazine
Description
1-(3-Chlorobenzoyl)-4-methylpiperazine is a piperazine derivative featuring a 3-chlorobenzoyl group attached to the 1-position of the 4-methylpiperazine scaffold. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions .
Properties
CAS No. |
333767-14-9 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71g/mol |
IUPAC Name |
(3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 |
InChI Key |
JMCVROBSFMMHPI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Properties
*Note: Activity inferred from structural similarity to sigma receptor ligands like BD-1063.
Key Observations:
This may improve solubility but reduce blood-brain barrier permeability . Chlorine position: 3-Chloro substitution (target compound) vs. For example, 2-chloro substitution in benzylpiperazines is associated with CYP2A13 inhibition, while 3-substituted analogues may favor other targets .
Biological Activity Trends :
- Sigma Receptor Ligands : BD-1063, with a dichlorophenethyl group, shows high sigma-1 affinity. The 3-chlorobenzoyl group in the target compound may mimic aryl interactions seen in sigma ligands but requires experimental validation .
- Enzyme Inhibition : Benzyl-substituted derivatives (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) inhibit CYP2A13, suggesting that bulkier substituents (e.g., benzoyl) might reduce steric compatibility with enzyme active sites .
- Antimicrobial Activity : BM212’s bis-chlorophenyl pyrrole group highlights the importance of lipophilic substituents for membrane penetration, a feature less prominent in the target compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chlorine at the 3-position (meta) on the benzoyl ring may enhance metabolic stability compared to para-substituted analogues .
- Piperazine Substitution : The 4-methyl group on piperazine likely reduces basicity, improving oral bioavailability compared to unsubstituted piperazines .
- Ketone vs.
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